An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoyl Chloride
An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoyl chloride (also known as 2-methylbutyryl chloride) is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. Its branched alkyl structure and the presence of the highly electrophilic acyl chloride functional group make it a versatile building block for the introduction of the 2-methylbutanoyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data to aid in its characterization. This document is intended for professionals in research and development who require a thorough understanding of this compound for applications in pharmaceuticals, agrochemicals, and materials science.
Chemical and Physical Properties
2-Methylbutanoyl chloride is a colorless to pale yellow liquid with a characteristic pungent odor. It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture. The quantitative physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO | [1][2][3] |
| Molecular Weight | 120.58 g/mol | [1][2] |
| CAS Number | 57526-28-0 (racemic), 27763-54-8 ((S)-enantiomer), 101400-29-7 ((R)-enantiomer) | [1][2][4] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Pungent | |
| Density | 0.972 g/mL at 25 °C | |
| Boiling Point | 117-121 °C | |
| Refractive Index | n20/D 1.418 | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene). Reacts violently with water. |
Spectral Data
The following tables summarize the key spectral data for the characterization of 2-methylbutanoyl chloride.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | m | 1H | CH |
| ~1.7 | m | 2H | CH₂ |
| ~1.2 | d | 3H | CH₃ (adjacent to CH) |
| ~0.9 | t | 3H | CH₃ (terminal) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O |
| ~55 | CH |
| ~26 | CH₂ |
| ~16 | CH₃ (adjacent to CH) |
| ~11 | CH₃ (terminal) |
Note: The exact chemical shifts can vary depending on the solvent.[5]
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1800 | Strong | C=O stretch (acyl chloride) |
| ~1460 | Medium | C-H bend (alkane) |
| ~950 | Medium | O-H bend (out-of-plane, from hydrolysis) |
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 120/122 | Varies | [M]⁺ (molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 85 | High | [M-Cl]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Experimental Protocols
Synthesis of 2-Methylbutanoyl Chloride from 2-Methylbutanoic Acid
This protocol describes the conversion of 2-methylbutanoic acid to 2-methylbutanoyl chloride using thionyl chloride.[6]
Materials:
-
2-Methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent and for azeotropic removal of excess SOCl₂)
-
Dry glassware
-
Nitrogen or argon atmosphere setup
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylbutanoic acid.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred 2-methylbutanoic acid at room temperature. The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride can be removed by rotary evaporation. Adding anhydrous toluene and co-evaporating can aid in the complete removal of residual thionyl chloride.
-
Purification: The crude 2-methylbutanoyl chloride is purified by fractional distillation under reduced pressure to yield the pure product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
General Protocol for Esterification with an Alcohol (e.g., Ethanol)
This protocol outlines the reaction of 2-methylbutanoyl chloride with an alcohol to form an ester.[7]
Materials:
-
2-Methylbutanoyl chloride
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (e.g., ethanol, 1.0 equivalent) and the base (e.g., pyridine, 1.1 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add 2-methylbutanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude ester can be purified by distillation or column chromatography.
General Protocol for Amide Formation with an Amine (e.g., Aniline)
This protocol describes the acylation of an amine with 2-methylbutanoyl chloride to form an amide.
Materials:
-
2-Methylbutanoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
A non-nucleophilic base (e.g., triethylamine)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (e.g., aniline, 1.0 equivalent) and the base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add 2-methylbutanoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
Synthesis of 2-Methylbutanoyl Chloride
Caption: Workflow for the synthesis of 2-methylbutanoyl chloride.
Key Reactions of 2-Methylbutanoyl Chloride
Caption: Common nucleophilic acyl substitution reactions.
General Mechanism of Nucleophilic Acyl Substitution
Caption: Mechanism of reaction with nucleophiles.
Conclusion
2-Methylbutanoyl chloride is a valuable and highly reactive chemical intermediate. Its utility in organic synthesis is well-established, particularly for the formation of esters and amides. A thorough understanding of its properties, safe handling procedures, and reaction conditions is essential for its effective use in research and development. The data and protocols provided in this guide are intended to support scientists in the successful application of 2-methylbutanoyl chloride in their synthetic endeavors.
References
- 1. Butanoyl chloride, 2-methyl- | C5H9ClO | CID 93697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Methylbutanoyl chloride | C5H9ClO | CID 7168193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. (R)-2-Methylbutanoyl Chloride | C5H9ClO | CID 7023084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
